BAY-850 was synthesized as part of efforts to explore the functional roles of bromodomains in cancer biology. It falls under the category of small molecule inhibitors and specifically targets the bromodomain of ATAD2A, distinguishing itself from other compounds that may have broader or less specific effects. Its selectivity profile indicates that it does not significantly affect other closely related bromodomains, making it a valuable tool for studying ATAD2A functions in cellular contexts.
The synthesis of BAY-850 involves several key steps:
These methods highlight the importance of stereochemistry in determining the compound's biological activity, as both stereogenic centers are essential for its inhibitory effect on ATAD2A .
BAY-850's molecular structure is characterized by its unique furanyl benzoic acid core, which contributes to its binding affinity and selectivity for ATAD2A. The compound's molecular weight is approximately 568.2 g/mol, and it exists primarily as a hydrochloride salt in solution. Detailed structural analyses using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry have confirmed the integrity of its stereochemical configuration .
BAY-850 engages in specific interactions with ATAD2A through competitive binding assays. It effectively displaces acetylated histone H4 peptides from the bromodomain with an inhibitory concentration (IC50) value of around 20 nM. This displacement indicates a strong affinity for the target protein, which is crucial for its role in inhibiting oncogenic signaling pathways . Furthermore, studies using mass spectrometry have shown that BAY-850 can induce dimerization of ATAD2A, further influencing its biological activity .
The mechanism by which BAY-850 exerts its effects involves preventing the binding of ATAD2A to acetylated histones, thereby disrupting chromatin interactions essential for transcriptional activation. In ovarian cancer cell lines treated with BAY-850, significant alterations in gene expression were observed, including downregulation of genes associated with cell cycle progression and upregulation of pro-apoptotic factors. This suggests that BAY-850 not only inhibits cell proliferation but also promotes apoptosis through modulation of gene expression .
BAY-850 exhibits several notable physical and chemical properties:
These properties are critical for its application in biological assays and therapeutic contexts .
BAY-850 serves as a valuable chemical probe in scientific research, particularly in studies related to:
ATPase family AAA domain-containing protein 2 (ATAD2) is a chromatin-associated protein that functions as a master epigenetic regulator in cancer development. Its structure comprises two functionally critical domains: an N-terminal AAA+ ATPase domain responsible for oligomerization and ATP hydrolysis, and a C-terminal bromodomain (BRD) that specifically recognizes acetylated lysine residues on histone tails [1] [3]. ATAD2 is overexpressed across diverse malignancies—including breast, ovarian, lung, prostate, and liver cancers—where its expression correlates strongly with advanced tumor stage, metastasis, and poor clinical prognosis [1] [6].
Mechanistically, ATAD2 drives oncogenesis through dual epigenetic functions:
Table 1: ATAD2 Overexpression and Clinical Correlations in Human Cancers
Cancer Type | Expression Level vs. Normal | Prognostic Association | Functional Consequences |
---|---|---|---|
Ovarian Cancer | 5.8-fold mRNA increase | Metastasis/recurrence (p<0.001) | Enhanced invasion, colony formation |
Breast Cancer | 89% of TNBC samples | Reduced overall survival (HR=2.1) | Estrogen receptor signaling hyperactivation |
Lung Adenocarcinoma | 70% of tumors | Shorter progression-free survival | E2F/MYC pathway activation |
Hepatocellular Carcinoma | 63% of tumors | Advanced TNM stage (p=0.003) | Cell cycle progression dysregulation |
Data compiled from [1] [3] [6]
The ATAD2 bromodomain represents a compelling therapeutic target due to its central role in oncogenic signaling and cancer cell survival:
Despite these rationales, ATAD2 targeting posed challenges due to structural homology with other bromodomains (e.g., BRD4) and the requirement for inhibitors that disrupt protein-protein interactions [2] [10].
BAY-850 (C38H44ClN5O3; CAS 2099142-76-2) emerged from a groundbreaking discovery campaign screening 65 billion compounds across 11 DNA-encoded libraries (DELs). This screen identified a unique furanyl benzoic acid derivative optimized into BAY-850, which exhibits:
Table 2: Biochemical and Cellular Profile of BAY-850
Parameter | Value | Assay System | Significance |
---|---|---|---|
ATAD2 BRD IC50 | 166 nM | TR-FRET (H4K12ac peptide) | High affinity for physiological target |
ATAD2 BRD KD | 85 nM | Microscale Thermophoresis (MST) | Sub-100 nM binding potency |
Cellular Chromatin Displacement EC50 | 320 nM | FRAP (GFP-ATAD2 in MCF7) | Target engagement in living cells |
Selectivity (BRD Family) | No off-targets at 10 μM | TSA panel (46 bromodomains) | Unprecedented isoform specificity |
Antiproliferative GI50 | 1.5–2.3 μM | Ovarian cancer cell lines | On-target growth suppression |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: